molecular formula C13H14N4 B2975726 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile CAS No. 1825687-58-8

5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile

Cat. No. B2975726
CAS RN: 1825687-58-8
M. Wt: 226.283
InChI Key: XCGQHIJXIIPRNT-UHFFFAOYSA-N
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Description

5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with certain biological targets, making it a promising candidate for the development of new drugs. In

Mechanism Of Action

The mechanism of action of 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile involves its interaction with the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is found in the brain and is involved in the regulation of dopamine release. By binding to this receptor, 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile can modulate dopamine release, which is thought to be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile are still being investigated. However, studies have shown that this compound can increase dopamine release in the brain, which is thought to be beneficial in the treatment of Parkinson's disease. Additionally, 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile has been found to have antioxidant properties, which may also be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile. One area of focus is the development of new drugs based on this compound for the treatment of Parkinson's disease and other neurodegenerative diseases. Additionally, researchers are investigating the potential use of 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile in other areas of medicine, such as cancer therapy. Finally, there is ongoing research aimed at improving the synthesis method for this compound to increase yield and purity.

Synthesis Methods

The synthesis of 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 2,3-dichloropyrazine, which is reacted with cyclopentylacetylene in the presence of a palladium catalyst to form 2-cyclopentyl-3-(prop-2-yn-1-yl)pyrazine. This intermediate is then reacted with potassium cyanide to yield 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile has been found to have potential applications in the field of medicinal chemistry. This compound has been shown to interact with certain biological targets, such as the adenosine A2A receptor, making it a promising candidate for the development of new drugs. In particular, 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile has been investigated for its potential use in the treatment of Parkinson's disease, as the adenosine A2A receptor is known to play a role in the pathophysiology of this condition.

properties

IUPAC Name

5-[cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-2-7-17(12-5-3-4-6-12)13-10-15-11(8-14)9-16-13/h1,9-10,12H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGQHIJXIIPRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCCC1)C2=NC=C(N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile

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